

Validating the Structure of Methyl 4-Acetylbenzoate: A Spectroscopic Comparison

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Compound of Interest

Compound Name: Methyl 4-acetylbenzoate

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In the field of chemical research and drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of **methyl 4-acetylbenzoate** against two structurally similar alternatives: ethyl 4-acetylbenzoate and methyl 3-acetylbenzoate. Through the use of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally distinguish between these compounds.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 4-acetylbenzoate** and its structural isomers and analogs.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (AA'BB' or m)	-OCH ₃ / - OCH ₂ CH ₃ (s / q)	-COCH ₃ (s)	-OCH ₂ CH ₃ (t)
Methyl 4-acetylbenzoate	~8.1 (d, 2H), ~7.9 (d, 2H)	~3.9 (s, 3H)	~2.6 (s, 3H)	-
Ethyl 4-acetylbenzoate	~8.1 (d, 2H), ~8.0 (d, 2H)	~4.4 (q, 2H)	~2.6 (s, 3H)	~1.4 (t, 3H)
Methyl 3-acetylbenzoate	~8.2-8.0 (m, 4H)	~3.9 (s, 3H)	~2.6 (s, 3H)	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O (Ketone)	C=O (Ester)	Aromatic Carbons	-OCH ₃ / - OCH ₂ CH ₃	-COCH ₃	- OCH ₂ CH ₃
Methyl 4-acetylbenzoate	~197.5	~166.2	~139.8, ~134.2, ~129.8, ~128.3	~52.5	~26.9	-
Ethyl 4-acetylbenzoate	~197.6	~165.7	~139.6, ~134.5, ~129.7, ~128.3	~61.5	~26.9	~14.3
Methyl 3-acetylbenzoate	~197.7	~166.4	~137.2, ~134.0, ~132.8, ~129.2, ~128.8, ~128.7	~52.4	~26.7	-

Table 3: IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

Compound	C=O (Ketone) Stretch	C=O (Ester) Stretch	C-O Stretch	Aromatic C=C Stretch
Methyl 4-acetylbenzoate	~1685	~1725	~1280	~1605, ~1435
Ethyl 4-acetylbenzoate	~1685	~1720	~1275	~1605, ~1440
Methyl 3-acetylbenzoate	~1688	~1728	~1290	~1600, ~1430

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Methyl 4-acetylbenzoate	178	163 ([M-CH ₃] ⁺), 147 ([M-OCH ₃] ⁺), 135, 119, 91, 77
Ethyl 4-acetylbenzoate	192	177 ([M-CH ₃] ⁺), 147 ([M-OC ₂ H ₅] ⁺), 120, 91, 77
Methyl 3-acetylbenzoate	178	163 ([M-CH ₃] ⁺), 147 ([M-OCH ₃] ⁺), 135, 119, 91, 77

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques used in this analysis is provided below.

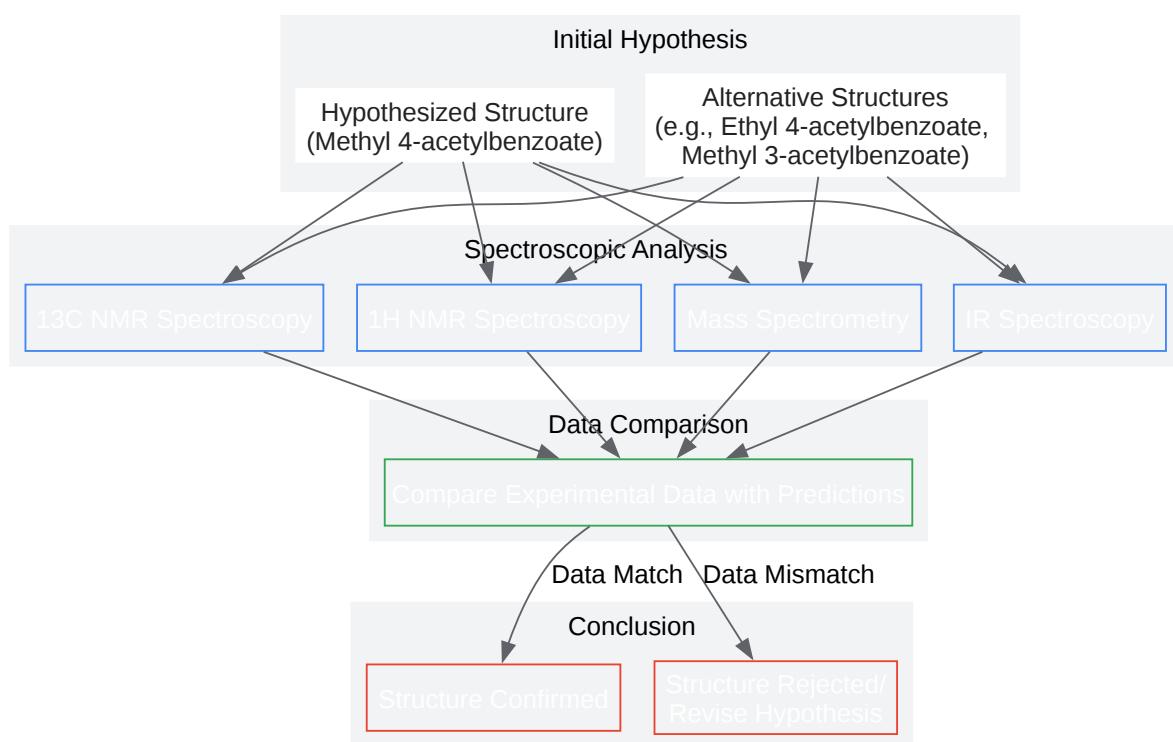
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the relative abundance of each ion.

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a chemical compound using the spectroscopic methods described.

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Caption: Workflow for Spectroscopic Structure Validation.

By systematically applying these spectroscopic techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of **methyl 4-acetylbenzoate** and differentiate it from its isomers and other closely related compounds. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and development.

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